

The Role of DC271 in Elucidating Cellular Retinoid Uptake: A Technical Guide

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Compound of Interest		
Compound Name:	DC271	
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This technical guide provides an in-depth exploration of **DC271**, a fluorescent analog of all-trans-retinoic acid (ATRA), and its application in the study of cellular retinoid uptake and intracellular dynamics. This document details the core principles of **DC271**'s mechanism as a fluorescent probe, presents its quantitative properties, outlines key experimental protocols, and visualizes the associated biological pathways and experimental workflows.

Introduction to DC271 and Cellular Retinoid Transport

Retinoids, a class of molecules derived from vitamin A, are crucial for a multitude of biological processes, including cell growth, differentiation, and vision. The cellular uptake and intracellular transport of these lipophilic molecules are tightly regulated processes mediated by a series of binding proteins and receptors. Understanding these pathways is paramount for the development of therapeutics targeting retinoid signaling, which has implications in oncology, dermatology, and neurodegenerative diseases.[1]

DC271 is a synthetic, fluorescent analog of all-trans-retinoic acid (ATRA) designed as a molecular probe to investigate these processes.[2] Its intrinsic fluorescence, which is sensitive to the polarity of its microenvironment (solvatochromism), makes it a powerful tool for studying protein-ligand interactions and for visualizing retinoid trafficking within cells.[2][3]



Quantitative Data Presentation

The utility of **DC271** as a research tool is underpinned by its specific photophysical and biochemical properties. The following tables summarize the key quantitative data for **DC271**.

Table 1: Biochemical and Photophysical Properties of DC271

Property	Value	Source
Binding Affinity (Kd) to CRABP-II	42 nM	[2]
Molecular Weight	347.46 g/mol	[1]
Formula	C23H25NO2	[1]
Purity	≥98% (HPLC)	[3]
Storage	Store at -20°C	[1]
Solubility	Soluble to 50 mM in DMSO and to 10 mM in ethanol	[1]

Table 2: Solvatochromatic Properties of DC271

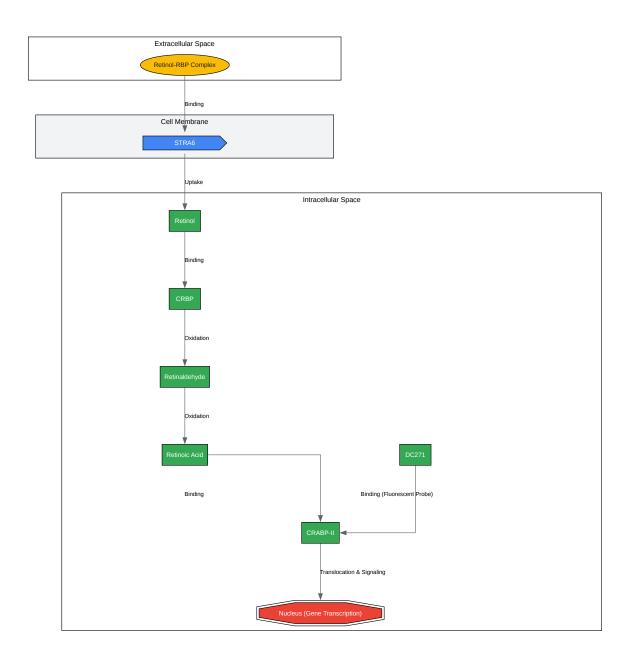
Solvent	Excitation λ (nm)	Emission λ (nm)	Quantum Yield (%)	Source
DMSO	351	442	19.3	[3]
Ethanol	350	461	1.14	[3]
DCM	382	572	71.45	[3]
Toluene	378	447	80.21	[3]

Core Signaling and Transport Pathways

The cellular uptake of retinoids is a multi-step process. While **DC271** is an analog of retinoic acid, its uptake is presumed to follow a similar, albeit not fully elucidated, pathway. The initial uptake of retinol from the bloodstream is primarily mediated by the membrane receptor STRA6,



which binds to the retinol-binding protein (RBP) complex. Once inside the cell, retinoids are chaperoned by cellular retinoid-binding proteins (CRBPs) and cellular retinoic acid-binding proteins (CRABPs). **DC271** has been extensively used to study the interactions with CRABP-II.



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A diagram of the cellular retinoid uptake and signaling pathway.

Experimental Protocols Fluorescence Competition Assay for CRABP-II Binding

This protocol describes a high-throughput capable assay to measure the binding of non-labeled compounds to CRABP-II in competition with **DC271**.[2]

Materials:

- Purified recombinant CRABP-II.
- **DC271** stock solution (in DMSO)
- Test compounds (in DMSO)
- Assay buffer (e.g., PBS, pH 7.4)
- Black, non-binding 96-well plates
- Fluorescence plate reader

Procedure:

- Prepare a solution of CRABP-II and DC271 in the assay buffer. A final concentration of 100 nM for both CRABP-II and DC271 is recommended as a starting point.
- Dispense the CRABP-II/**DC271** solution into the wells of the 96-well plate.
- Add the test compounds at various concentrations to the wells. Include a DMSO-only control (maximum fluorescence) and a control with a known high-affinity ligand like all-trans-retinoic acid (minimum fluorescence).
- Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30 minutes), protected from light.
- Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for DC271 in a protein-bound state (e.g., Excitation ~350 nm,



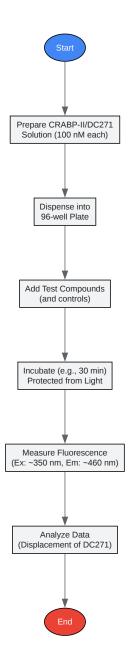




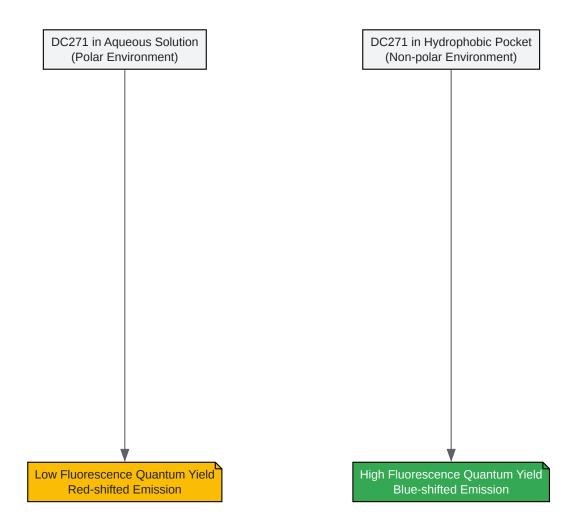
Emission ~460 nm).

- The reduction in fluorescence intensity in the presence of a test compound is indicative of its ability to displace **DC271** from the CRABP-II binding pocket.
- Data can be analyzed to determine the relative binding affinity of the test compounds. For quantitative analysis, a serial dilution of a plausible hit can be used to generate a binding curve and calculate the dissociation constant (Kd).









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